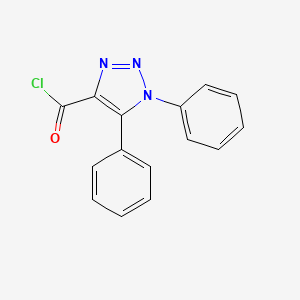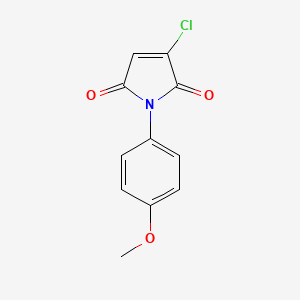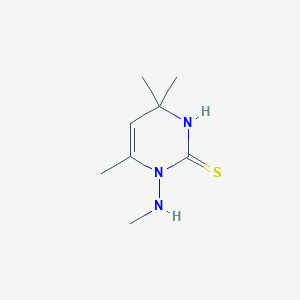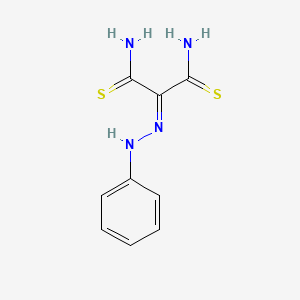
Propanedithioamide, 2-(phenylhydrazono)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedithioamide, 2-(phenylhydrazono)- is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenylhydrazono group attached to a propanedithioamide backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedithioamide, 2-(phenylhydrazono)- typically involves the reaction of ethyl 3-oxo-2-(2-phenylhydrazono)butanoate with thiosemicarbazide. The reaction is carried out in a suitable solvent, such as 2-propanol, under reflux conditions for several hours. The mixture is then cooled to room temperature to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for propanedithioamide, 2-(phenylhydrazono)- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedithioamide, 2-(phenylhydrazono)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylhydrazono group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Propanedithioamide, 2-(phenylhydrazono)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Industry: It is used in the development of dyes, agrochemicals, and other industrial chemicals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of propanedithioamide, 2-(phenylhydrazono)- involves its interaction with specific molecular targets, such as enzymes and proteins. The phenylhydrazono group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its anti-cancer activity, where it disrupts the function of proteins involved in cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylhydrazone derivatives: These compounds share the phenylhydrazono group and exhibit similar reactivity and applications.
Thiosemicarbazide derivatives: These compounds have a similar backbone and are used in similar chemical reactions and applications.
Uniqueness
Propanedithioamide, 2-(phenylhydrazono)- is unique due to its specific combination of the phenylhydrazono group and the propanedithioamide backbone. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
53744-62-0 |
|---|---|
Molekularformel |
C9H10N4S2 |
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
2-(phenylhydrazinylidene)propanedithioamide |
InChI |
InChI=1S/C9H10N4S2/c10-8(14)7(9(11)15)13-12-6-4-2-1-3-5-6/h1-5,12H,(H2,10,14)(H2,11,15) |
InChI-Schlüssel |
KQNAHAYFDNTYRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NN=C(C(=S)N)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


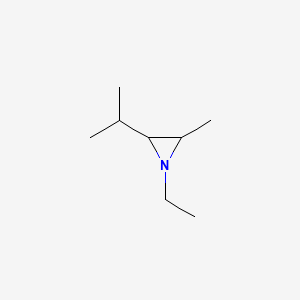
![2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14633708.png)
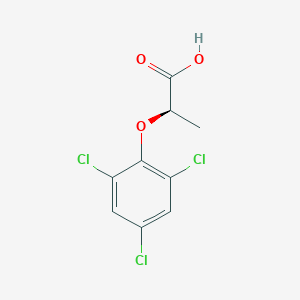
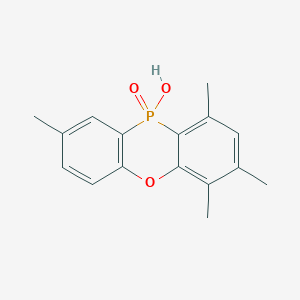
![Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14633720.png)
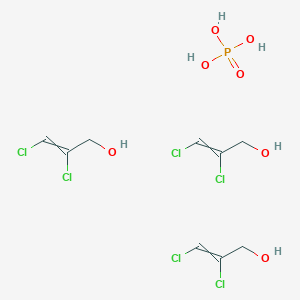
![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)

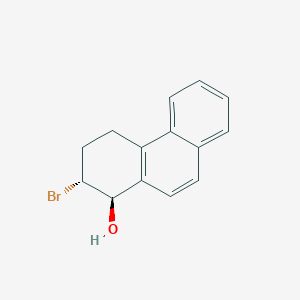
![1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol](/img/structure/B14633750.png)
